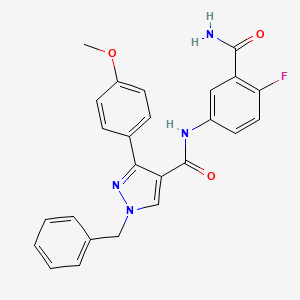
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is a synthetic compound that has been the focus of scientific research in recent years. It is also known as BM-28 or Dibenzothiazepine (DBT). This compound has been studied for its potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action. In
Wirkmechanismus
The mechanism of action of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression, while MAOs are responsible for the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect dopaminergic neurons from degeneration. In addition, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent activity against various diseases, making it a promising therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize its side effects.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone. One direction is to further investigate its mechanism of action, which would provide insights into its therapeutic potential and help to optimize its activity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which would provide information on its efficacy and safety in animal models. Finally, future studies could focus on the development of derivatives of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone with improved activity and selectivity for specific diseases.
In conclusion, Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is a synthetic compound that has shown promise as a therapeutic agent for various diseases. Its unique chemical structure and mechanism of action make it an interesting target for scientific research. Further studies are needed to fully understand its potential and to develop derivatives with improved activity and selectivity.
Synthesemethoden
The synthesis of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone involves the reaction of 2-aminobenzothiazole with cyclobutanone in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be further improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has been demonstrated to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
Eigenschaften
IUPAC Name |
cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(10-4-3-5-10)14-8-9-16-12-7-2-1-6-11(12)14/h1-2,6-7,10H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMYMTYQMJRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)